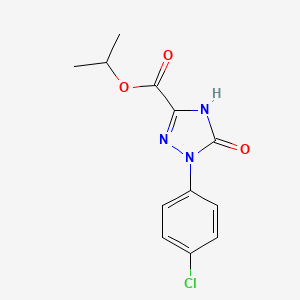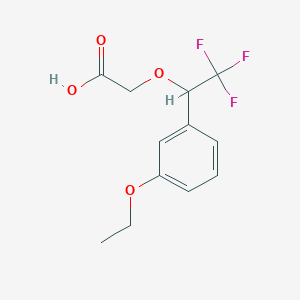
2-(1-(3-Ethoxyphenyl)-2,2,2-trifluoroethoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(3-Ethoxyphenyl)-2,2,2-trifluoroethoxy)acetic acid is an organic compound that features a trifluoromethyl group, an ethoxy group, and a phenyl ring. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(3-Ethoxyphenyl)-2,2,2-trifluoroethoxy)acetic acid typically involves the reaction of 3-ethoxyphenol with 2,2,2-trifluoroethyl bromide under basic conditions to form the intermediate 1-(3-ethoxyphenyl)-2,2,2-trifluoroethanol. This intermediate is then reacted with chloroacetic acid in the presence of a base to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts may also be adjusted to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(1-(3-Ethoxyphenyl)-2,2,2-trifluoroethoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form quinones.
Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) in methanol.
Major Products
Oxidation: Formation of quinones.
Reduction: Conversion to 2-(1-(3-methylphenyl)-2,2,2-trifluoroethoxy)acetic acid.
Substitution: Formation of various substituted acetic acids depending on the nucleophile used.
Scientific Research Applications
2-(1-(3-Ethoxyphenyl)-2,2,2-trifluoroethoxy)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique trifluoromethyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(1-(3-Ethoxyphenyl)-2,2,2-trifluoroethoxy)acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The phenyl ring and ethoxy group contribute to the compound’s overall hydrophobicity and electronic properties, influencing its interaction with biological membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-(3-Methoxyphenyl)-2,2,2-trifluoroethoxy)acetic acid
- 2-(1-(3-Ethoxyphenyl)-2,2,2-trifluoroethoxy)propionic acid
Uniqueness
2-(1-(3-Ethoxyphenyl)-2,2,2-trifluoroethoxy)acetic acid is unique due to the presence of both the ethoxy and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it a valuable tool in various scientific and industrial applications .
Properties
Molecular Formula |
C12H13F3O4 |
|---|---|
Molecular Weight |
278.22 g/mol |
IUPAC Name |
2-[1-(3-ethoxyphenyl)-2,2,2-trifluoroethoxy]acetic acid |
InChI |
InChI=1S/C12H13F3O4/c1-2-18-9-5-3-4-8(6-9)11(12(13,14)15)19-7-10(16)17/h3-6,11H,2,7H2,1H3,(H,16,17) |
InChI Key |
NOMQSUKUVRFGJF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(C(F)(F)F)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


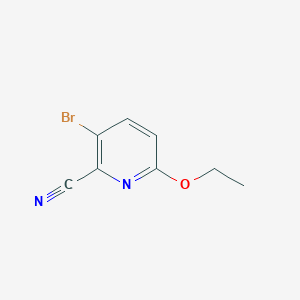
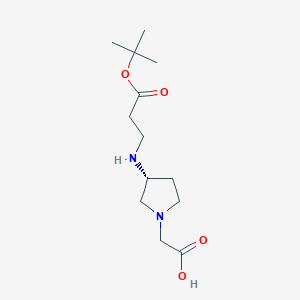
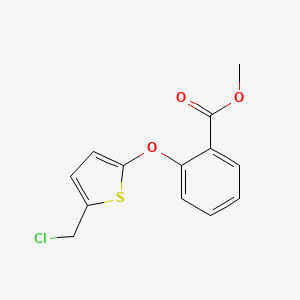
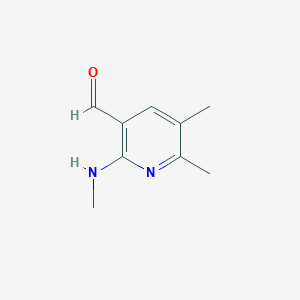
![3-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-1-amine](/img/structure/B12996622.png)
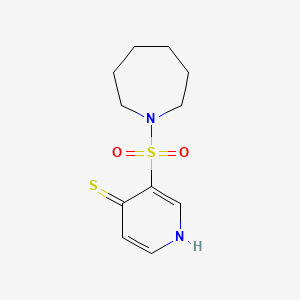

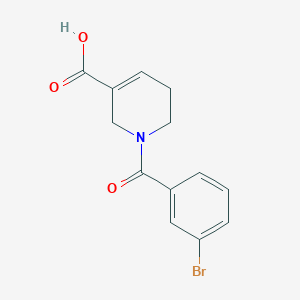
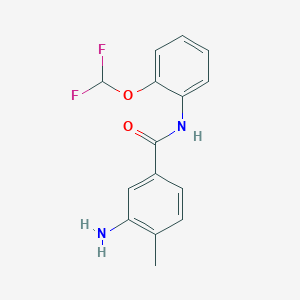
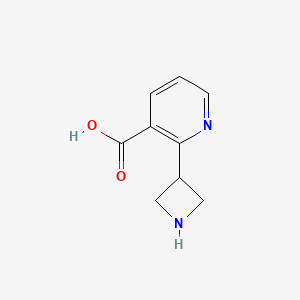
![4-Cyclopropyl-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B12996670.png)
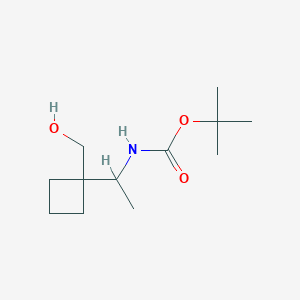
![2-(3-(Ethoxycarbonyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid](/img/structure/B12996674.png)
